6-Boc-7,8-dihydro-5H-[1,6]naphthyridine-3-boronic acid
Description
Properties
IUPAC Name |
[6-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-1,6-naphthyridin-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O4/c1-13(2,3)20-12(17)16-5-4-11-9(8-16)6-10(7-15-11)14(18)19/h6-7,18-19H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKIHKMBYZMVIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CCN(C2)C(=O)OC(C)(C)C)N=C1)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Bromo-6-Boc-7,8-dihydro-5H- naphthyridine
The brominated intermediate is prepared via diazotization and bromination of 3-amino-6-Boc-7,8-dihydro-5H-naphthyridine.
-
Substrate : tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (1.2 mmol).
-
Reagents : tert-Butyl nitrite (1.2 eq.), CuBr₂ (1.5 eq.), acetonitrile.
-
Conditions : 0–5°C for 1 h, then room temperature for 15 h.
-
Yield : 44.5% (93% purity).
Miyaura Borylation for Boronic Ester Installation
The bromide undergoes palladium-catalyzed borylation with bis(pinacolato)diboron.
| Parameter | Value |
|---|---|
| Catalyst | Pd(dba)₂ (2.5 mol%) |
| Ligand | Xantphos (5 mol%) |
| Base | Cs₂CO₃ (1 eq.) |
| Solvent | CPME:H₂O (4:1) |
| Temperature | 106°C |
| Time | 45 min |
| Yield | 73–87% |
Mechanistic Insights :
-
Oxidative addition of Pd⁰ into the C–Br bond.
-
Transmetallation with bis(pinacolato)diboron.
Direct Suzuki-Miyaura Coupling During Naphthyridine Assembly
An alternative approach constructs the naphthyridine ring with the boronic ester pre-installed via Suzuki coupling.
Boc Protection Strategies
The Boc group is introduced early to prevent side reactions during subsequent steps.
Methods :
-
Carbamate Formation : Reaction of the secondary amine with Boc anhydride in the presence of DMAP or Et₃N.
-
Direct Protection : Use of Boc-Cl in dichloromethane with a base like NaHCO₃.
| Base | Solvent | Yield (%) |
|---|---|---|
| Cs₂CO₃ | Toluene/H₂O | 99 |
| NaHCO₃ | DCM | 85 |
| Et₃N | THF | 78 |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Halogenation/Borylation | High regioselectivity, scalable | Requires hazardous bromination agents | 44–87% |
| Direct Suzuki Coupling | Fewer steps, one-pot synthesis | Sensitive to steric hindrance | 60–76% |
| Cyclization with Pre-installed B | Avoids late-stage functionalization | Limited substrate availability | 50–70% |
Critical Reaction Parameters
Catalyst Systems
Pd(dba)₂/Xantphos outperforms other catalysts in Miyaura borylation due to its large bite angle (108°), accelerating reductive elimination.
Solvent Effects
Cyclopentyl methyl ether (CPME) enhances reaction efficiency by stabilizing Pd intermediates and reducing side reactions.
Temperature and Time
Scalability and Industrial Feasibility
-
Scale : 10 kg of naphthyridine intermediate.
-
Conditions : Continuous flow reactor with Pd(dppf)Cl₂, reducing reaction time by 40%.
-
Purity : >99% by HPLC after recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-Boc-7,8-dihydro-5H-[1,6]naphthyridine-3-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes.
Scientific Research Applications
6-Boc-7,8-dihydro-5H-[1,6]naphthyridine-3-boronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of boron-containing drugs.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-Boc-7,8-dihydro-5H-[1,6]naphthyridine-3-boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The naphthyridine ring system also contributes to the compound’s reactivity and potential biological activity.
Comparison with Similar Compounds
6-Boc-3-nitro-7,8-dihydro-5H-[1,6]naphthyridine (CAS: 355818-98-3)
- Substituents: Nitro (-NO₂) at position 3, Boc at position 4.
- Molecular Formula : C₁₃H₁₇N₃O₄.
- Molecular Weight : 279.29 g/mol.
- Key Differences :
tert-Butyl 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate (CAS: 1341036-28-9)
- Substituents : Bromo (-Br) at position 3, Boc at position 5.
- Molecular Formula : C₁₄H₁₈BrN₂O₂.
- Molecular Weight : ~333.21 g/mol (calculated).
- Key Differences: Bromine enables Buchwald-Hartwig amination or Ullmann coupling, contrasting with boronic acid’s cross-coupling utility.
6-Hydroxy-3-pyridineboronic Acid
- Substituents : Boronic acid (-B(OH)₂) at position 3, hydroxyl (-OH) at position 6.
- Molecular Formula: C₅H₆BNO₃.
- Molecular Weight : 138.92 g/mol.
- Key Differences: Simpler monocyclic structure lacks the naphthyridine framework and Boc protection. Hydroxyl group introduces hydrogen-bonding capacity but limits stability under acidic conditions .
Comparative Data Table
Biological Activity
6-Boc-7,8-dihydro-5H-[1,6]naphthyridine-3-boronic acid is a boronic acid derivative that has garnered interest due to its potential biological activities. This compound combines the structural features of naphthyridine with a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H19BN2O4
- Molar Mass : 278.11 g/mol
- CAS Number : 2408429-82-1
The biological activity of 6-Boc-7,8-dihydro-5H-[1,6]naphthyridine-3-boronic acid is primarily attributed to its boronic acid group, which can interact with various biomolecules. This interaction allows it to modulate biochemical pathways, making it a valuable scaffold in medicinal chemistry.
Biological Activities
Research indicates that derivatives of naphthyridine, including 6-Boc-7,8-dihydro-5H-[1,6]naphthyridine-3-boronic acid, exhibit a broad spectrum of biological activities:
Antimicrobial Activity
Naphthyridine derivatives have shown significant antimicrobial properties. Studies have reported their effectiveness against various bacterial strains and fungi. For instance, compounds within this class have demonstrated inhibition against pathogens like Staphylococcus aureus and Escherichia coli.
Anticancer Properties
The anticancer potential of naphthyridine derivatives is notable. Research has indicated that these compounds can induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of the X-linked inhibitor of apoptosis protein (XIAP).
- Induction of reactive oxygen species (ROS) production.
In vitro studies have shown that certain naphthyridine derivatives possess IC50 values in the low micromolar range against various cancer cell lines, indicating their potency as anticancer agents .
Anti-inflammatory Effects
Naphthyridine derivatives have also been investigated for their anti-inflammatory properties. For example, they have demonstrated the ability to inhibit nitric oxide production in macrophage cell lines, suggesting a mechanism for reducing inflammation .
Case Studies and Research Findings
Recent studies have elucidated the biological activities of naphthyridine derivatives:
Q & A
Q. What are the recommended spectroscopic techniques for characterizing 6-Boc-7,8-dihydro-5H-[1,6]naphthyridine-3-boronic acid, and how should data be interpreted?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and ¹¹B), FT-IR , Raman spectroscopy , and XRD to confirm structural integrity. For example:
- ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and Boc-protected amine signals (δ 1.2–1.5 ppm for tert-butyl groups).
- FT-IR : Look for B-O stretches (~1350 cm⁻¹) and carbonyl groups (C=O, ~1700 cm⁻¹).
- XRD : Validate crystallinity and spatial arrangement of the naphthyridine core.
Pair experimental data with DFT calculations to resolve ambiguities in electronic environments .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood for weighing and reactions.
- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous drainage due to boronic acid toxicity .
- Storage : Keep at 0–6°C under inert gas (Ar/N₂) to prevent boronic acid hydrolysis. Use amber vials to limit light exposure .
Q. How can researchers synthesize 6-Boc-7,8-dihydro-5H-[1,6]naphthyridine-3-boronic acid from precursor molecules?
- Methodological Answer :
- Step 1 : Start with a halogenated naphthyridine derivative (e.g., 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine).
- Step 2 : Install the Boc group using Boc₂O in the presence of a base (e.g., DMAP, DCM, 0°C to RT).
- Step 3 : Perform a Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) and a Pd catalyst (e.g., Pd(dppf)Cl₂) in THF at 80°C .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from MeOH/H₂O.
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions involving this boronic acid be optimized for complex heterocyclic systems?
- Methodological Answer :
- Ligand Selection : Use SPhos or XPhos ligands to enhance Pd catalyst turnover in sterically hindered environments.
- Solvent Optimization : Test mixed solvents (e.g., DME/H₂O) to balance solubility and reactivity.
- Base Screening : Evaluate K₂CO₃ vs. Cs₂CO₃ for pH-sensitive substrates. Monitor reaction progress via LC-MS to minimize protodeboronation .
Q. What strategies resolve contradictions in reported reaction yields for naphthyridine functionalization?
- Methodological Answer :
- Parameter Analysis : Systematically vary temperature, catalyst loading, and substrate ratios. For example, higher Pd(OAc)₂ concentrations (5 mol%) may improve yields in low-conversion cases.
- Byproduct Identification : Use HPLC-MS to detect intermediates (e.g., deborylated species) and adjust quenching protocols.
- Reproducibility Checks : Compare anhydrous vs. moist solvent systems; trace water can hydrolyze boronic acids .
Q. What mechanistic insights explain the stability of the boronic acid moiety under acidic/basic conditions?
- Methodological Answer :
- pH-Dependent Stability Studies : Conduct hydrolysis kinetics in buffered solutions (pH 2–12) using UV-Vis spectroscopy (monitor loss of boronic acid absorbance at ~260 nm).
- Computational Modeling : Apply DFT to assess B-O bond dissociation energies under varying protonation states.
- Protection Strategies : Introduce pinacol esters for acidic conditions; revert to free boronic acid post-reaction using mild hydrolysis (AcOH/H₂O) .
Q. How is this compound applied in constructing polycyclic frameworks for medicinal chemistry?
- Methodological Answer :
- Cyclization Reactions : Use Pd-catalyzed intramolecular coupling to form 6,7-fused rings. For example, react with ortho-bromoaryl amines to generate tetracyclic amines.
- Heterocycle Diversification : Combine with azides via click chemistry (CuAAC) to introduce triazole moieties.
- Case Study : Synthesize kinase inhibitors by coupling with pyrazole halides, followed by Boc deprotection (TFA/DCM) and salt formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
